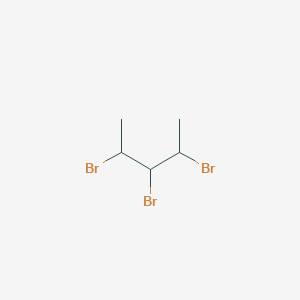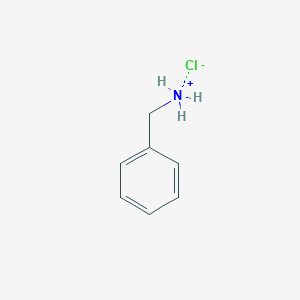
3-溴-6-甲氧基-2-甲基吡啶
描述
3-Bromo-6-methoxy-2-methylpyridine is a bromopyridine derivative . It is employed as an intermediate for pharmaceutical and organic synthesis .
Synthesis Analysis
The synthesis of 3-Bromo-6-methoxy-2-methylpyridine has been reported in various methods . For instance, it can be formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Molecular Structure Analysis
The molecular formula of 3-Bromo-6-methoxy-2-methylpyridine is C7H8BrNO . Its molecular weight is 202.05 . The InChI key is VWNXCCTWVAQAPL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-6-methoxy-2-methylpyridine is a liquid at 20°C . It has a refractive index of 1.548 and a density of 1.468 g/mL at 25°C .科学研究应用
合成和官能化:3-溴-6-甲氧基-2-甲基吡啶参与了各种化合物的合成和官能化。例如,Gray,Konopski和Langlois(1994)讨论了2-甲氧基-6-甲基吡啶的选择性溴化,这是一种相关化合物,强调了这一过程在各种亲电试剂的区域选择性引入中的重要性(Gray, Konopski, & Langlois, 1994)。
医药化合物的制备:这种化合物在医药化合物的制备中起着作用。例如,Hirokawa,Horikawa和Kato(2000)描述了一种有效的合成过程,用于合成一种强效多巴胺和5-羟色胺受体拮抗剂的一部分(Hirokawa, Horikawa, & Kato, 2000)。
材料科学和晶体结构:该化合物还用于材料科学和理解晶体结构。Wang,Nong,Sht和Qi(2008)合成了一种新的席夫碱化合物,其中涉及溴代吡啶,并通过单晶X射线衍射对其进行了表征,展示了它在材料科学应用中的潜力(Wang, Nong, Sht, & Qi, 2008)。
催化和化学反应:它参与了各种催化和化学反应。Walters,Carter和Banerjee(1992)开发了3-溴-2-氯-4-甲氧基吡啶作为实用的2,3-吡啶前体,表明其在区域选择性反应中的用途(Walters, Carter, & Banerjee, 1992)。
制药研究:在制药研究中,该化合物用于中间体和活性药物成分的合成。Horikawa,Hirokawa和Kato(2001)讨论了一种对溴代羧酸的关键中间体的实用合成路线,展示了它在制药合成中的重要性(Horikawa, Hirokawa, & Kato, 2001)。
安全和危害
3-Bromo-6-methoxy-2-methylpyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling .
属性
IUPAC Name |
3-bromo-6-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXCCTWVAQAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445017 | |
| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126717-59-7 | |
| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-methoxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

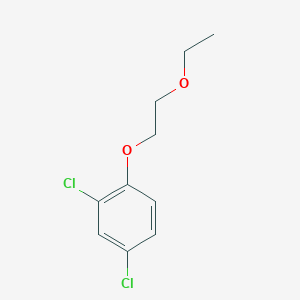
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
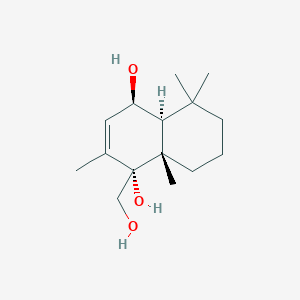
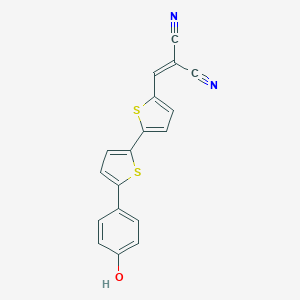

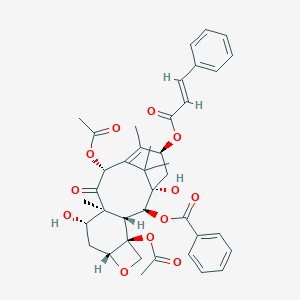
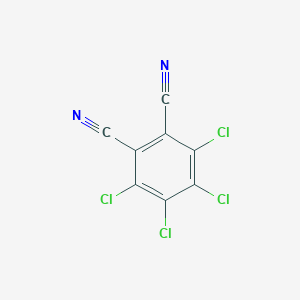

![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)


